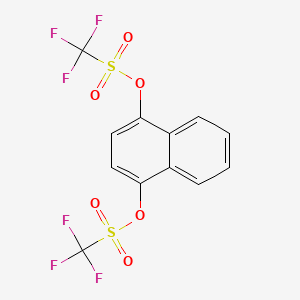

1,4-Naphthalenebis(trifluoromethanesulfonate)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,4-Naphthalenebis(trifluoromethanesulfonate) is an organic compound with the molecular formula C({12})H({6})F({6})O({6})S(_{2}). It is commonly used as a reagent in organic synthesis, particularly in sulfonylation reactions. This compound is known for its high reactivity and ability to introduce trifluoromethanesulfonate groups into various substrates, making it valuable in the preparation of complex organic molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

1,4-Naphthalenebis(trifluoromethanesulfonate) is typically synthesized through the reaction of 1,4-naphthalenediol with trifluoromethanesulfonic anhydride. The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction. A common solvent for this reaction is dichloromethane, and the reaction is often catalyzed by a base such as pyridine or triethylamine. The general reaction scheme is as follows:

1,4-Naphthalenediol+2(CF3SO2)2O→1,4-Naphthalenebis(trifluoromethanesulfonate)+2CF3SO2OH

Industrial Production Methods:

In industrial settings, the production of 1,4-naphthalenebis(trifluoromethanesulfonate) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control is common to maintain consistency and safety.

Analyse Chemischer Reaktionen

Types of Reactions:

1,4-Naphthalenebis(trifluoromethanesulfonate) primarily undergoes substitution reactions, where the trifluoromethanesulfonate groups are replaced by other nucleophiles. These reactions are facilitated by the strong electron-withdrawing nature of the trifluoromethanesulfonate groups, which makes the naphthalene ring more susceptible to nucleophilic attack.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in these reactions include amines, alcohols, and thiols.

Solvents: Typical solvents include dichloromethane, tetrahydrofuran (THF), and acetonitrile.

Catalysts: Bases such as pyridine, triethylamine, or potassium carbonate are often used to neutralize the by-products and drive the reaction to completion.

Major Products:

The major products of these substitution reactions are the corresponding naphthalene derivatives where the trifluoromethanesulfonate groups have been replaced by the nucleophile. For example, reaction with an amine would yield a naphthalenebis(amine) derivative.

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

-

Reagent in Organic Synthesis

- Naphthaleneditriflate serves as a powerful electrophilic reagent for the introduction of trifluoromethanesulfonate groups into organic molecules. This transformation is particularly useful for activating alcohols and phenols for nucleophilic substitution reactions.

-

Formation of Aryl Triflates

- The compound is utilized in the synthesis of aryl triflates, which are valuable intermediates in the production of pharmaceuticals and agrochemicals. The triflate group enhances the electrophilicity of the aromatic ring, facilitating further functionalization.

-

Catalytic Applications

- In catalytic processes, Naphthaleneditriflate has been employed to promote C–C bond formation through cross-coupling reactions. Its ability to stabilize reaction intermediates makes it a suitable candidate for various palladium-catalyzed reactions.

Case Study 1: Synthesis of Aryl Triflates

A study demonstrated the efficiency of Naphthaleneditriflate in converting phenols to aryl triflates under mild conditions. The reaction yielded high purity products with minimal side reactions, showcasing its utility as a reagent in organic synthesis .

Case Study 2: Catalysis in Cross-Coupling Reactions

Research highlighted the role of Naphthaleneditriflate in facilitating Suzuki-Miyaura cross-coupling reactions. The triflate group significantly improved reaction yields compared to traditional methods, affirming its effectiveness as a coupling partner .

Wirkmechanismus

The mechanism by which 1,4-naphthalenebis(trifluoromethanesulfonate) exerts its effects is primarily through its ability to act as an electrophile in substitution reactions. The trifluoromethanesulfonate groups are highly electron-withdrawing, making the naphthalene ring more reactive towards nucleophiles. This increased reactivity allows for efficient substitution reactions, where the trifluoromethanesulfonate groups are replaced by other functional groups.

Vergleich Mit ähnlichen Verbindungen

1,4-Naphthalenediol: The precursor to 1,4-naphthalenebis(trifluoromethanesulfonate), used in similar synthetic applications.

1,4-Naphthalenedisulfonic Acid: Another sulfonylated naphthalene derivative, used in dye and pigment synthesis.

1,4-Naphthalenedicarboxylic Acid: Used in the synthesis of polyesters and other polymers.

Uniqueness:

1,4-Naphthalenebis(trifluoromethanesulfonate) is unique due to the presence of two trifluoromethanesulfonate groups, which impart high reactivity and the ability to introduce these groups into a wide range of substrates. This makes it particularly valuable in synthetic organic chemistry for the preparation of complex molecules.

By understanding the properties, preparation methods, and applications of 1,4-naphthalenebis(trifluoromethanesulfonate), researchers can effectively utilize this compound in various scientific and industrial fields.

Biologische Aktivität

1,4-Naphthalenebis(trifluoromethanesulfonate) (also referred to as Naphthalene-1,4-bis(triflate)) is a compound of significant interest in biological research due to its potential applications in medicinal chemistry and biochemistry. This article delves into its biological activity, synthesis, and various studies that highlight its pharmacological properties.

1,4-Naphthalenebis(trifluoromethanesulfonate) has the following chemical characteristics:

- CAS Number : 25510-41-2

- Molecular Weight : Approximately 400 g/mol

- Purity : Typically >98% as per various sources .

The biological activity of 1,4-Naphthalenebis(trifluoromethanesulfonate) is primarily attributed to its role as a potent inhibitor of specific enzymes and signaling pathways. Notably, it has been shown to inhibit Protein Kinase A (PKA) with an IC50 value of 5.2 µM. This inhibition can disrupt various cellular processes, including growth and proliferation.

In Vitro Studies

- Cancer Cell Lines : In studies involving human epidermoid carcinoma cells (A431), derivatives of naphthalene compounds have demonstrated significant cytotoxic effects. For instance, certain quinoxaline derivatives showed comparable inhibition rates against A431 cells when tested alongside Naphthalene derivatives .

- Enzyme Inhibition : The compound has been tested for its inhibitory effects on several kinases. The results indicate that it can effectively inhibit PKA and potentially other kinases involved in cancer pathways.

Case Studies

- Study on Anticancer Properties : A recent study evaluated the effects of various naphthalene derivatives on cancer cell viability. It was found that 1,4-Naphthalenebis(trifluoromethanesulfonate) exhibited notable cytotoxicity against multiple cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

- Toxicological Assessment : Toxicological evaluations revealed that while the compound exhibits promising biological activity, it also necessitates careful handling due to its potential toxicity at higher concentrations. The LD50 values were assessed in various animal models to determine safe dosage levels for therapeutic applications .

Data Table of Biological Activities

Eigenschaften

IUPAC Name |

[4-(trifluoromethylsulfonyloxy)naphthalen-1-yl] trifluoromethanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6F6O6S2/c13-11(14,15)25(19,20)23-9-5-6-10(8-4-2-1-3-7(8)9)24-26(21,22)12(16,17)18/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUQONKZHJZYVAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6F6O6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.